8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole
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Overview
Description
8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Bromination: Introduction of the bromine atom at the 8th position of the indole ring using brominating agents such as N-bromosuccinimide (NBS).
Thioether Formation: The 2-chlorophenylmethyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like thiols and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5-bromo-2-chlorobenzyl)phenol: Shares structural similarities but differs in functional groups and biological activity.
2-bromo-4’-chloropropiophenone: Another brominated compound with distinct chemical properties and applications.
Properties
Molecular Formula |
C17H11BrClN3S |
---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
8-bromo-4-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C17H11BrClN3S/c18-11-5-6-14-12(7-11)15-16(22-14)17(21-9-20-15)23-8-10-3-1-2-4-13(10)19/h1-7,9,22H,8H2 |
InChI Key |
YXLHBRBUADUPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)Cl |
Origin of Product |
United States |
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